Regioisomeric Research Scarcity: [3,2-c] vs. [3,2-a] Thiazolopyrimidine Literature Coverage
The thiazolo[3,2-c]pyrimidine scaffold is explicitly characterized as 'very rare examples in the terms of synthesis and biological activity studies' [1], while thiazolo[3,2-a]pyrimidines are described as having 'a variety of biological properties which were well-documented in recent literature' [2]. This represents a fundamental difference in research maturity between the two regioisomeric classes.
| Evidence Dimension | Literature coverage and research maturity of thiazolopyrimidine regioisomers |
|---|---|
| Target Compound Data | [3,2-c] scaffold: described as 'quite unknown', 'very rare examples', 'scarcely studied' across multiple independent sources |
| Comparator Or Baseline | [3,2-a] scaffold: described as 'well-documented' with 'variety of biological properties' and 'many important biological activities' |
| Quantified Difference | Qualitative but consistent across sources; the [3,2-c] scaffold's first synthetic examples were reported only in 2014–2018 by a single research group |
| Conditions | Literature survey across theses and publications from Abant İzzet Baysal University research group (2015–2024) |
Why This Matters
For researchers seeking underexplored chemical space with potential for novel intellectual property, the [3,2-c] scaffold offers a demonstrably less crowded patent and publication landscape compared to [3,2-a] analogs.
- [1] Özbil, Ç. (2021). Facile synthesis of new oxothiazolo[3,2-c] pyrimidine carbonitriles via Mannich cyclisations. Master's thesis, Abant İzzet Baysal University. View Source
- [2] Uysal, K. (2019). Efficient synthesis of thiazolo[3,2-c] pyrimidinones via multicomponent reactions. Master's thesis, Abant İzzet Baysal University. View Source
